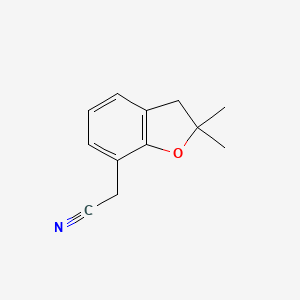
2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Benzofuran compounds, including 2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile, have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis
The molecular formula of 2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile is C15H15NO. The average mass is 148.202 Da and the monoisotopic mass is 148.088821 Da .Physical And Chemical Properties Analysis
2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile is a colorless to light yellow solid that is soluble in organic solvents. The average mass is 148.202 Da and the monoisotopic mass is 148.088821 Da .Applications De Recherche Scientifique
Antiviral Activity
Benzofuran derivatives, including EN300-6498560, exhibit promising antiviral properties. Researchers have discovered that certain benzofuran compounds possess anti-hepatitis C virus (HCV) activity. EN300-6498560, with its unique structure, could potentially serve as an effective therapeutic agent against HCV infections .
Anticancer Potential
The field of oncology has also taken an interest in benzofuran derivatives. Novel scaffold compounds containing benzofuran rings have been developed and utilized as anticancer agents. These compounds may interfere with cancer cell growth and proliferation, making them valuable candidates for further investigation .
Free Radical Cyclization Cascade
Recent advances in synthetic methods have led to the discovery of complex benzofuran derivatives. For instance, a unique free radical cyclization cascade allows the construction of challenging polycyclic benzofuran compounds. Researchers have successfully synthesized intricate benzofuran rings using this method, expanding the toolbox for drug development .
Proton Quantum Tunneling Synthesis
Another innovative approach involves constructing benzofuran rings through proton quantum tunneling. This method offers several advantages, including fewer side reactions and high yields. Complex benzofuran ring systems can be efficiently synthesized using this technique, opening up new possibilities for drug design .
Natural Product Sources
Benzofuran compounds are ubiquitous in nature. They are found in various higher plants, including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources provide a rich reservoir of potential drug lead compounds. Researchers continue to explore these plant-derived benzofuran derivatives for their bioactivities and therapeutic potential .
Chemical Synthesis and Structure-Activity Relationship
Understanding the relationship between the chemical structure of benzofuran derivatives and their biological activities is crucial. Researchers investigate various synthetic routes to create diverse benzofuran compounds. By modifying specific functional groups or substituents, they can fine-tune the bioactivity profiles. This exploration contributes to drug discovery and optimization .
Safety and Hazards
Orientations Futures
Benzofuran compounds, including 2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring these applications further and developing new synthesis methods.
Mécanisme D'action
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to interact with their targets, leading to various biological effects .
Biochemical Pathways
Benzofuran compounds are known to affect a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds have been reported to exhibit strong biological activities, which suggests that they may have significant molecular and cellular effects .
Propriétés
IUPAC Name |
2-(2,2-dimethyl-3H-1-benzofuran-7-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-12(2)8-10-5-3-4-9(6-7-13)11(10)14-12/h3-5H,6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCZMCILGJLFOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)CC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Aminospiro[3.3]heptane-2-carbonitrile](/img/structure/B2392532.png)
![4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide](/img/structure/B2392535.png)
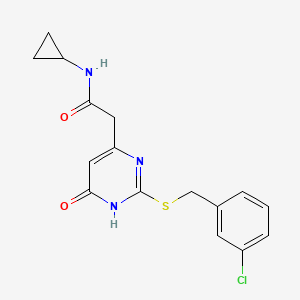
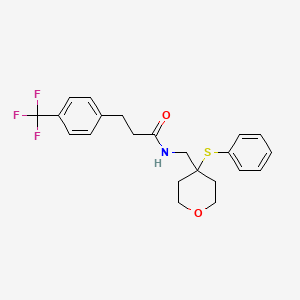
![N-(2,3-dimethylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2392540.png)
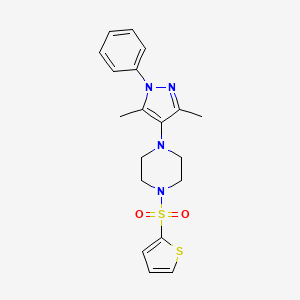
![2-Fluoro-4-[6-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether](/img/structure/B2392544.png)
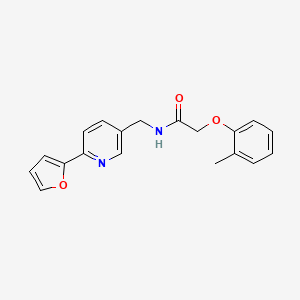
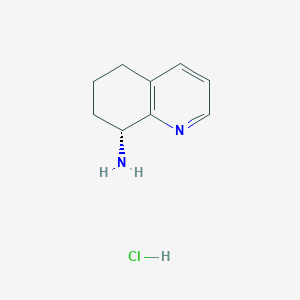
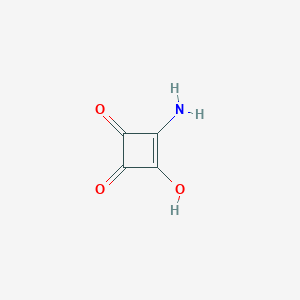
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2392548.png)
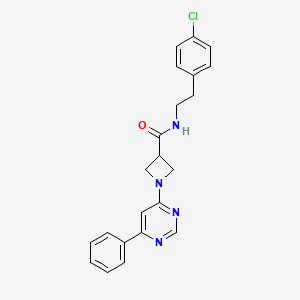
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate](/img/structure/B2392552.png)
![8-ethoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392554.png)